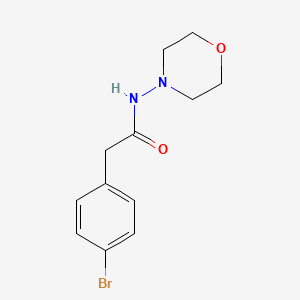
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in treating autoimmune diseases. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are a type of small-molecule compounds that can modulate the activity of JAK enzymes, which play a critical role in the immune system.
Mécanisme D'action
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a selective inhibitor of JAK3, which is a type of JAK enzyme that is mainly expressed in immune cells. By inhibiting JAK3, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide can block the signaling pathways of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the development and activation of immune cells. This can reduce the proliferation and activation of T cells, B cells, and natural killer cells, and reduce inflammation.
Biochemical and Physiological Effects
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. In preclinical studies, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, in animal models. In clinical studies, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to improve the symptoms and clinical outcomes of patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease, and reduce the need for other medications, such as corticosteroids and disease-modifying antirheumatic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which can make it a useful tool for studying the role of JAK3 in the immune system. Another advantage is that it has been extensively studied in preclinical and clinical settings, which can provide valuable insights into its potential applications in treating autoimmune diseases. However, one limitation is that it can have off-target effects on other JAK enzymes, such as JAK1 and JAK2, which can complicate the interpretation of the results. Another limitation is that it can have variable pharmacokinetics and pharmacodynamics in different animal models and human populations, which can affect its efficacy and safety.
Orientations Futures
There are several future directions for studying 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide and its potential applications in treating autoimmune diseases. One direction is to study its long-term safety and efficacy in large-scale clinical trials, and compare it to other medications that are currently used to treat these diseases. Another direction is to study its potential applications in other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to study its potential applications in combination with other medications, such as biologics and small-molecule inhibitors, to enhance its efficacy and reduce its side effects. Finally, another direction is to study its potential applications in personalized medicine, by identifying biomarkers that can predict the response to 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide in different patient populations.
Conclusion
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a small-molecule compound that has been extensively studied for its potential applications in treating autoimmune diseases. It is a selective inhibitor of JAK3, which can modulate the activity of various immune cells and reduce inflammation. 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has significant biochemical and physiological effects in preclinical and clinical settings, and has several advantages and limitations for lab experiments. There are several future directions for studying 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide and its potential applications in treating autoimmune diseases, which can provide valuable insights into the role of JAK enzymes in the immune system and personalized medicine.
Applications De Recherche Scientifique
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are characterized by an overactive immune system, which can cause chronic inflammation and tissue damage. JAK enzymes play a critical role in the immune system by transmitting signals from cytokine receptors to the nucleus, where they regulate gene expression. By inhibiting JAK enzymes, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide can modulate the activity of various immune cells, such as T cells, B cells, and natural killer cells, and reduce inflammation.
Propriétés
IUPAC Name |
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-5-7(2)14-11(13-6)15-10(16)8-3-4-9(12)17-8/h3-5H,1-2H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDEYBAIURZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179615.png)
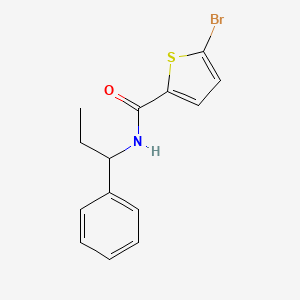
![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
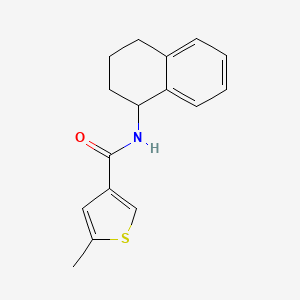
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)

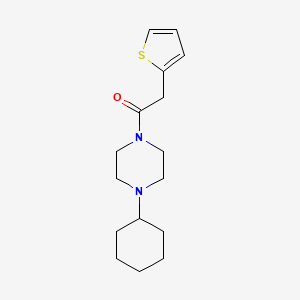

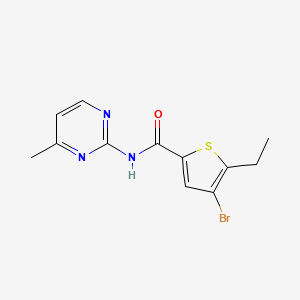
![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4179698.png)
